molecular formula C9H15IN4O B13481687 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide

Cat. No.: B13481687
M. Wt: 322.15 g/mol
InChI Key: WEIBBGJMODKMEY-UHFFFAOYSA-N
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Description

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide is a compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the reaction of 4-iodo-1H-pyrazole with a suitable amine and a methylpentanamide derivative. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can be compared with other similar compounds, such as:

    2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and binding properties.

    2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanamide: The presence of a chlorine atom can lead to different chemical and biological properties compared to the iodine-substituted compound.

    2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylpentanamide: The fluorine atom can influence the compound’s stability and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C9H15IN4O

Molecular Weight

322.15 g/mol

IUPAC Name

2-amino-4-(4-iodopyrazol-1-yl)-2-methylpentanamide

InChI

InChI=1S/C9H15IN4O/c1-6(3-9(2,12)8(11)15)14-5-7(10)4-13-14/h4-6H,3,12H2,1-2H3,(H2,11,15)

InChI Key

WEIBBGJMODKMEY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)N)N)N1C=C(C=N1)I

Origin of Product

United States

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